molecular formula C8H9FO2 B151816 (5-Fluoro-2-methoxyphenyl)methanol CAS No. 426831-32-5

(5-Fluoro-2-methoxyphenyl)methanol

Cat. No. B151816
M. Wt: 156.15 g/mol
InChI Key: NJDNHGOIOZXFCB-UHFFFAOYSA-N
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Description

“(5-Fluoro-2-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H9FO2 . It is also known as 5-Fluoro-2-methoxybenzyl alcohol .


Molecular Structure Analysis

The molecular weight of “(5-Fluoro-2-methoxyphenyl)methanol” is 156.15 g/mol . The InChI key is NJDNHGOIOZXFCB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(5-Fluoro-2-methoxyphenyl)methanol” is a solid compound . Its molecular weight is 156.15 g/mol .

Scientific Research Applications

1. Chemical Kinetics and Cyclization Reactions

The kinetics of methanolysis reactions involving fluorine derivatives, including those related to (5-Fluoro-2-methoxyphenyl)methanol, have been studied for their solvolysis and cyclization processes. These studies are crucial in understanding the reaction mechanisms and designing efficient synthesis pathways for related compounds (Sedlák, Hanusek, Holčapek, & Štěrba, 2001).

2. Synthesis of Hydroindolenones and Hydroquinolenones

Research on the synthesis of hydroindolenones and hydroquinolenones involves the use of fluoro derivatives, such as those structurally related to (5-Fluoro-2-methoxyphenyl)methanol. These compounds are obtained through oxidative processes and have potential applications in medicinal chemistry and material science (Karam, Martin, Jouannetaud, & Jacquesy, 1999).

3. Selectfluor and Deoxo-Fluor-Mediated Rearrangements

Studies on rearrangements mediated by Selectfluor and Deoxo-Fluor provide insights into the synthesis of novel difunctionalized compounds. These rearrangements are relevant to the development of new synthetic methodologies involving fluorine-containing compounds like (5-Fluoro-2-methoxyphenyl)methanol (Krow et al., 2004).

4. Proton Exchange Membranes in Fuel Cells

Research on proton exchange membranes for fuel cell applications involves the use of compounds with methoxyphenyl groups, closely related to (5-Fluoro-2-methoxyphenyl)methanol. These materials demonstrate high proton conductivity and low methanol permeability, essential for efficient fuel cell operation (Wang et al., 2012).

5. Optical Nonlinearity and Potential Applications in Optical Limiting

Certain chalcones related to (5-Fluoro-2-methoxyphenyl)methanol exhibit significant optical nonlinearity, making them promising materials for optical limiting applications. The study of these compounds contributes to the development of materials with potential uses in photonics and optoelectronics (Shetty et al., 2017).

6. Palladium Catalyzed C-H Halogenation

Palladium-catalyzed C-H halogenation methods have been developed for the synthesis of multi-substituted arenes, including those related to (5-Fluoro-2-methoxyphenyl)methanol. These methods offer advantages in selectivity and yield, broadening the scope of synthetic organic chemistry (Sun, Sun, & Rao, 2014).

Safety And Hazards

“(5-Fluoro-2-methoxyphenyl)methanol” is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301 and the precautionary statements include P301 + P330 + P331 + P310 . It’s important to handle this compound with care and appropriate personal protective equipment.

properties

IUPAC Name

(5-fluoro-2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDNHGOIOZXFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621504
Record name (5-Fluoro-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-2-methoxyphenyl)methanol

CAS RN

426831-32-5
Record name 5-Fluoro-2-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=426831-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Fluoro-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-methoxy-5-fluorobenzaldehyde (11.093 g, 1 eq, available from Aldrich Chemical Company) in methanol at −10° C. under nitrogen atmosphere is added NaBH4 (7.515 g, 2.7 equiv.) portionwise. The solution is allowed to warm to room temperature and after 30 minutes the reaction solvent is removed under reduced pressure and replaced with dichloromethane. This solution is poured onto ice water and further extracted with dichloromethane. The organic fractions are collected and dried (MgSO4) and the solvent removed under reduced pressure to give the title compound as an oil (9.794 g, 87%). MW 156.16; C8H9FO2; 1H NMR (CDCl3): 2.58 (m, 1H), 3.81 (s, 3H), 4.63 (d, 2H, 6.3 Hz), 6.78 (dd, 1H, 8.9 Hz and 4.3 Hz), 6.94 (td, 1H, 8.5 Hz and 3.1 Hz), 7.04 (dd, 1H, 8.7 Hz and 3.1 Hz).
Quantity
11.093 g
Type
reactant
Reaction Step One
Name
Quantity
7.515 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

20.0 g (0.13 mol) of 5-fluoro-2-methoxybenzaldehyde are dissolved in 205 ml of methanol. Under argon, 2.45 g (54.9 mol) of sodium borohydride are added in small portions. The solution is stirred at RT for 4 hours. The solution is concentrated and the residue is taken up in water and stirred for 30 min. The aqueous phase is extracted with ethyl acetate and the organic phase is dried over magnesium sulphate, filtered and evaporated under reduced pressure.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
205 mL
Type
solvent
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Add Sodium borohydride (540 mg, 13.95 mmol) in portions to a solution of 5-Fluoro-2-methoxy-benzaldehyde (2.15 g, 13.94 mmol) in absolute EtOH (20 ml) and stir at room temperature. After 1 h, evaporate the solvent, dilute the residue in CH2Cl2 and treat with aqueous 3M HCl. Separate the phases, wash the organic one twice with H2O, dry over Na2SO4 and concentrate at vacuum to obtain pure (5-Fluoro-2-methoxy-phenyl)-methanol as white solid. Add aqueous concentrated HBr (15 ml) to a solution of (5-Fluoro-2-methoxy-phenyl)-methanol (1.9 g, 12.17 mmol) in CHCl3 (10 ml) and stir at room temperature. After 1 h, separate the phases, wash the aqueous one with CH2Cl2, combine organic phases, wash with H2O, dry over Na2SO4 and concentrate at vacuum to obtain a residue. Purify the residue by column chromatography on silica gel eluting with hexane to afford 2-Bromomethyl-4-fluoro-1-methoxy-benzene as white solid. 1H-NMR (CDCl3, 200 Mz): δ 7.06 (dd, J=3.0 and 8.6 Hz, 1H), 6.98 (m, 1H), 6.81 (dd, J=4.4 and 9.0 Hz, 1H), 4.50 (s, 2H), 3.87 (s, 3H).
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CN Slattery, RE Deasy, AR Maguire… - The Journal of …, 2013 - ACS Publications
An efficient synthetic approach leading to introduction of the hydroxymethyl group to an aryl moiety via combination of the Bouveault formylation and hydride reduction has been …
Number of citations: 11 pubs.acs.org
H Nakajima - Chem. Commun, 2010 - ir.library.osaka-u.ac.jp
The work of this thesis has been performed (2006-2012) under the guidance of Professor Akio Baba at Department of Applied Chemistry Graduate School of Engineering, Osaka …
Number of citations: 2 ir.library.osaka-u.ac.jp

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